1-Cyclohexylbutan-1-one

Descripción

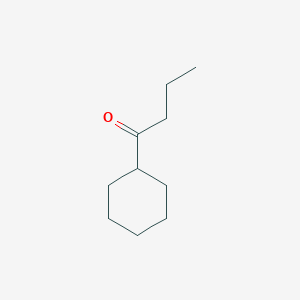

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclohexylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMHLXHLPQIDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163297 | |

| Record name | 1-Cyclohexylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-27-7 | |

| Record name | 1-Cyclohexyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexylbutan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclohexylbutan 1 One and Its Structural Analogues

Direct Synthesis Approaches

Oxidation of Corresponding Butanol Precursors

Development of Catalytic Oxidation Systems

The direct oxidation of unactivated C-H bonds in alkanes to ketones is a highly sought-after transformation in chemical synthesis due to its atom economy and potential for streamlining synthetic routes. The conversion of a precursor like cyclohexylbutane to 1-Cyclohexylbutan-1-one would ideally involve the selective oxidation of the secondary C-H bond adjacent to the cyclohexyl group. Research in this area has led to the development of various catalytic systems capable of such challenging transformations.

Recent advancements have focused on transition metal-based catalysts that can selectively oxidize aliphatic C-H groups. For instance, manganese-based catalysts, prepared in situ from manganese(II) salts and organic ligands such as pyridine-2-carboxylic acid, have demonstrated efficacy in the oxidation of secondary alkanes to ketones using hydrogen peroxide as a green oxidant. researchgate.net These systems often operate at ambient temperatures and can achieve high turnover numbers, showcasing their potential for efficient ketone synthesis. researchgate.net The general mechanism for such oxidations often involves the formation of a high-valent metal-oxo species that abstracts a hydrogen atom from the alkane, followed by an oxygen rebound step to form the alcohol, which is then further oxidized to the ketone.

Another approach involves the use of iron-based catalysts, which are attractive due to iron's abundance and low toxicity. Systems employing iron complexes have been developed for the selective oxidation of allylic and benzylic C-H bonds, and research is ongoing to extend these methodologies to less activated aliphatic C-H bonds. chem-station.com The selectivity for a particular C-H bond in a molecule like cyclohexylbutane remains a significant challenge, often influenced by steric and electronic factors.

The table below summarizes representative catalytic systems developed for the oxidation of secondary C-H bonds to ketones, which are relevant to the synthesis of this compound.

| Catalyst System | Oxidant | Substrate Type | Key Features |

| Manganese(II) salt / Pyridine-2-carboxylic acid | Hydrogen Peroxide | Secondary Alcohols and Alkanes | High turnover numbers, ambient temperature operation. researchgate.net |

| Iron Complexes | Various (e.g., H2O2, O2) | Aliphatic C-H bonds | Utilizes an earth-abundant metal, ongoing research for selectivity. chem-station.com |

| Palladium Chloride / Sodium Acetate | Molecular Oxygen | Secondary Alcohols | Homogeneous catalysis, mild conditions. |

Indirect Synthesis Pathways

Indirect methods, which involve the construction of the ketone functionality through carbon-carbon bond formation, offer greater control and predictability compared to direct oxidation. These pathways typically involve the reaction of a nucleophilic organometallic species with an electrophilic acylating agent.

Organometallic Reagent-Based Syntheses

The Grignard reaction is a classic and versatile tool for C-C bond formation. The synthesis of this compound can be readily achieved by the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with an appropriate acylating agent like butanoyl chloride.

The primary challenge in this approach is the potential for over-addition. The initially formed ketone is also susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol as a significant byproduct. To mitigate this, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride.

A common post-reaction transformation involves the careful quenching of the reaction mixture with a mild acid to hydrolyze the intermediate magnesium alkoxide and protonate any remaining Grignard reagent. Subsequent workup and purification, often by distillation or chromatography, are necessary to isolate the desired ketone from the tertiary alcohol byproduct and other impurities.

| Reactants | Product | Key Considerations |

| Cyclohexylmagnesium bromide + Butanoyl chloride | This compound | Low temperature, slow addition to prevent over-addition to tertiary alcohol. |

| Cyclohexylmagnesium bromide + Butyronitrile | This compound (after hydrolysis) | Formation of an imine intermediate which is hydrolyzed to the ketone. |

Organoboranes have emerged as valuable intermediates in organic synthesis due to their unique reactivity and selectivity. One strategy for the synthesis of ketones like this compound involves the hydroboration of a suitable alkyne followed by oxidation. For example, the hydroboration of 1-cyclohexyl-1-butyne (B3054000) with a borane (B79455) reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) would yield a vinylborane (B8500763) intermediate. Subsequent oxidation of this intermediate with an oxidizing agent like hydrogen peroxide in the presence of a base leads to the formation of an enol, which tautomerizes to the more stable ketone, this compound. This method offers excellent control over the regioselectivity of the carbonyl group placement.

An alternative organoborane-based approach is the coupling of a trialkylborane with an acyl halide. For instance, tricyclohexylborane, which can be prepared from cyclohexene (B86901) via hydroboration, could potentially react with butanoyl chloride in the presence of a suitable catalyst to form this compound. This method, often facilitated by palladium catalysts in a process analogous to the Suzuki-Miyaura coupling, provides a direct route to ketones from organoborane precursors.

Amide-Mediated Ketone Synthesis Routes

The Weinreb amide synthesis is a highly reliable and widely used method for the preparation of ketones that effectively circumvents the issue of over-addition encountered with Grignard reagents and other highly reactive organometallics. This methodology involves the reaction of an N-methoxy-N-methylamide, also known as a Weinreb amide, with an organometallic reagent.

For the synthesis of this compound, the required Weinreb amide is N-methoxy-N-methylbutanamide. This can be readily prepared from butanoyl chloride and N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The subsequent reaction of this Weinreb amide with cyclohexylmagnesium bromide proceeds cleanly to yield the desired ketone.

The remarkable success of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, it is not susceptible to a second nucleophilic attack by the Grignard reagent, thus preventing the formation of the tertiary alcohol byproduct. This methodology is characterized by its high yields and broad functional group tolerance.

The following table outlines the steps involved in the Weinreb amide synthesis of this compound.

| Step | Reactants | Product | Key Features |

| 1. Amide Formation | Butanoyl chloride + N,O-Dimethylhydroxylamine hydrochloride | N-methoxy-N-methylbutanamide | Forms the stable Weinreb amide intermediate. |

| 2. Ketone Formation | N-methoxy-N-methylbutanamide + Cyclohexylmagnesium bromide | This compound | Formation of a stable chelated intermediate prevents over-addition; high yields. |

Complex Molecular Rearrangement Processes

Molecular rearrangements represent powerful tools in organic synthesis, allowing for the intricate and often non-intuitive transformation of one molecular scaffold into another. For the synthesis of this compound and its analogues, rearrangements such as the Pinacol and Meyer-Schuster reactions offer unique pathways.

A notable example of a complex molecular rearrangement for the synthesis of ketones is the acid-catalyzed Pinacol rearrangement of 1,2-diols. This reaction proceeds through a carbocation intermediate, followed by a 1,2-alkyl or -aryl shift to generate the corresponding ketone. rsc.orgucl.ac.ukwikipedia.orgresearchgate.netrsc.org In a hypothetical synthesis of this compound, the precursor would be 1-cyclohexylbutane-1,2-diol. Upon treatment with an acid catalyst, such as sulfuric acid or a Lewis acid, the diol would undergo rearrangement. The reaction is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. A subsequent 1,2-hydride or alkyl shift would lead to the formation of the more stable oxonium ion, which upon deprotonation yields the final ketone product. The migratory aptitude of the substituents plays a crucial role in determining the final product.

Another relevant rearrangement is the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated ketones or aldehydes under acidic conditions. rsc.orgucl.ac.ukwikipedia.orgresearchgate.netrsc.org This reaction involves a 1,3-hydroxyl shift and tautomerization. For the synthesis of an analogue of this compound, one could envision the rearrangement of a 1-cyclohexyl-substituted propargyl alcohol. The resulting α,β-unsaturated ketone could then be subjected to reduction to afford the saturated target molecule. Modern variations of the Meyer-Schuster rearrangement utilize transition metal catalysts, such as gold or ruthenium complexes, to proceed under milder conditions and with greater selectivity.

| Rearrangement Type | Precursor | Key Intermediate | Product |

| Pinacol Rearrangement | 1-Cyclohexylbutane-1,2-diol | Carbocation | This compound |

| Meyer-Schuster Rearrangement | 1-Cyclohexyl-1-butyn-3-ol | Allenol | 1-Cyclohexylbut-1-en-3-one |

Tandem Catalytic Transformations in Ketone Synthesis

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step, all in a single pot. These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecules.

One powerful tandem strategy for the synthesis of ketones is the hydroacylation of alkenes. Ruthenium catalysts have shown significant promise in mediating the intermolecular hydroacylation of alkenes with aldehydes. organic-chemistry.org For the synthesis of this compound, a tandem sequence could involve the Ruthenium-catalyzed hydroacylation of vinylcyclohexane (B147605) with propanal. This reaction would directly form the desired carbon-carbon bond and install the carbonyl group in a single step. The mechanism typically involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination of the ketone product.

Another elegant tandem approach involves a conjugate addition followed by an in-situ transformation of the resulting enolate. For instance, the copper-catalyzed conjugate addition of a cyclohexyl organometallic reagent (e.g., a Gilman cuprate (B13416276) derived from a cyclohexyl Grignard reagent) to an α,β-unsaturated ketone like methyl vinyl ketone would generate a lithium enolate. organic-chemistry.orgbeilstein-journals.orgnii.ac.jpnih.govbeilstein-journals.org This enolate could then be trapped with an electrophile in the same pot. However, for the direct synthesis of this compound, the conjugate addition of a cyclohexyl nucleophile to butenone would be a direct and efficient route.

The choice of catalyst and reaction conditions is critical in directing the outcome of these tandem reactions, often allowing for high levels of regio- and stereoselectivity.

| Tandem Reaction Type | Reactant 1 | Reactant 2 | Catalyst |

| Hydroacylation | Vinylcyclohexane | Propanal | Ruthenium Complex |

| Conjugate Addition | Cyclohexylmagnesium bromide/Copper salt | Butenone | Copper(I) salt |

Detailed research into these advanced methodologies continues to provide chemists with more powerful and sustainable tools for the synthesis of important chemical targets like this compound and its derivatives.

Chemical Reactivity and Mechanistic Transformations of 1 Cyclohexylbutan 1 One

Reactivity of the Carbonyl Functionality

The presence of the carbonyl group (C=O) defines the primary reactivity of 1-Cyclohexylbutan-1-one. The carbon atom of this group is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions at the Ketone Carbon

Nucleophilic addition is a characteristic reaction of ketones. ncert.nic.inlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. The general mechanism involves the nucleophile forming a bond with the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org

Strong nucleophiles can attack the carbonyl carbon directly. jove.com Weaker nucleophiles, however, often require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. jove.combyjus.com

Common nucleophilic addition reactions for a ketone like this compound include:

Grignard Reaction: Reaction with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, followed by an acidic workup, results in the formation of a tertiary alcohol.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the carbonyl group into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, yields a cyanohydrin. byjus.com

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Magnesium Alkoxide | Tertiary Alcohol (1-Cyclohexyl-1-phenylbutan-1-ol) |

| Addition of Organolithium | R-Li (e.g., n-BuLi) | Lithium Alkoxide | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ (Phosphorus Ylide) | Betaine/Oxaphosphetane | Alkene |

| Cyanohydrin Formation | HCN, KCN (catalyst) | Tetrahedral Alkoxide | Cyanohydrin (2-Cyclohexyl-2-hydroxy-pentanenitrile) |

Stereochemical Aspects of Carbonyl Additions

The carbonyl carbon of this compound is prochiral. Nucleophilic attack creates a new stereocenter at this position, leading to the possibility of forming stereoisomers. The stereochemical outcome of such additions is influenced by the steric hindrance posed by the bulky cyclohexyl group and the propyl group attached to the carbonyl carbon.

Models like the Felkin-Anh model are used to predict the major diastereomer formed when a nucleophile adds to a chiral ketone or aldehyde. openochem.orgchemistnotes.com This model posits that the largest substituent on the adjacent alpha-carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then preferentially attacks from the side of the smallest substituent along the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond). openochem.org In the case of this compound, while the ketone itself is not chiral, the large cyclohexyl group sterically hinders one face of the carbonyl more than the other, directing the incoming nucleophile to the less hindered face. This leads to a preferential formation of one stereoisomer over the other, a phenomenon known as diastereoselectivity. chemistnotes.com

Functional Group Interconversions of this compound

The ketone functionality can be converted into other functional groups through oxidation and reduction reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, they can be oxidized. A key reaction for the oxidation of ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comorganicchemistrytutor.com

The mechanism involves the nucleophilic addition of the peroxyacid to the protonated carbonyl group, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom of the peroxide. The migratory aptitude of the groups determines the regioselectivity of the reaction. The general order of migration is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the cyclohexyl group has a higher migratory aptitude than the propyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield cyclohexyl butyrate. Subsequent hydrolysis of this ester would produce cyclohexanol and butanoic acid.

Reduction Pathways to Alcohol and Alkane Derivatives

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) (-CH₂-) group.

Reduction to Alcohol: Metal hydride reagents are commonly used for the reduction of ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reagents for this transformation. wikipedia.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. allen.in Catalytic hydrogenation over a metal catalyst (e.g., Pt, Pd, Ni) can also achieve this reduction. princeton.edu This process converts this compound into 1-Cyclohexylbutan-1-ol.

Reduction to Alkane: The complete reduction of the carbonyl group to a methylene group can be accomplished under either strongly acidic or basic conditions.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orggeeksforgeeks.org It is suitable for substrates that are stable in strong acid. organic-chemistry.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. wikipedia.orgorganic-chemistry.org The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com This method is ideal for substrates that are sensitive to acid. alfa-chemistry.com

Both the Clemmensen and Wolff-Kishner reductions would convert this compound to butylcyclohexane.

| Reaction Type | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-Cyclohexylbutan-1-ol | Mild, typically in alcoholic or ethereal solvents |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pt, Pd, Ni) | 1-Cyclohexylbutan-1-ol | Varies (pressure, temperature) |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Butylcyclohexane | Strongly acidic, reflux |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | Butylcyclohexane | Strongly basic, high temperature |

Advanced Spectroscopic and Chromatographic Characterization of 1 Cyclohexylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Cyclohexylbutan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the hydrogen and carbon frameworks of the molecule.

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the cyclohexyl ring and the butyl chain. spectrabase.com

The key resonances observed in the ¹H NMR spectrum are assigned as follows:

A triplet signal furthest downfield corresponds to the two protons on the carbon adjacent to the carbonyl group (α-protons of the butyl chain).

A multiplet is observed for the single proton on the cyclohexyl ring also adjacent to the carbonyl group.

A complex series of multiplets in the upfield region represents the remaining protons of the cyclohexyl ring and the butyl chain.

A triplet signal furthest upfield is characteristic of the terminal methyl group protons of the butyl chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.45 | Triplet | 2H | -CH₂- (Butanoyl) |

| ~2.25 | Multiplet | 1H | -CH- (Cyclohexyl) |

| ~1.60 - 1.85 | Multiplet | 6H | -CH₂- (Cyclohexyl, Butanoyl) |

| ~1.10 - 1.40 | Multiplet | 6H | -CH₂- (Cyclohexyl) |

| ~0.90 | Triplet | 3H | -CH₃ (Butanoyl) |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for the complete characterization of the carbon skeleton. The most notable feature in the ¹³C NMR spectrum of this compound is the signal at the lowest field (highest ppm value), which is characteristic of a ketone carbonyl carbon. nih.gov

The carbon signals can be assigned based on their chemical environment:

The carbonyl carbon (>C=O) appears significantly downfield (~213 ppm).

The carbon of the cyclohexyl ring attached to the carbonyl group (-CH-) is also found downfield.

The carbon of the butyl chain adjacent to the carbonyl group (-CH₂-) is observed at a distinct downfield position.

The remaining methylene (B1212753) (-CH₂-) carbons of the cyclohexyl ring and the butyl chain appear in the more shielded, upfield region of the spectrum.

The terminal methyl (-CH₃) carbon of the butyl chain is found at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~213.5 | C=O (Carbonyl) |

| ~51.5 | -CH- (Cyclohexyl) |

| ~44.0 | -CH₂- (Butanoyl) |

| ~29.0 | -CH₂- (Cyclohexyl) |

| ~26.0 | -CH₂- (Cyclohexyl) |

| ~25.5 | -CH₂- (Cyclohexyl) |

| ~18.0 | -CH₂- (Butanoyl) |

| ~13.8 | -CH₃ (Butanoyl) |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values from databases confirm these general ranges. spectrabase.comnih.gov

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In this technique, a sample of this compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. This process is essential for confirming the purity of the compound and providing a definitive identification based on its retention time and mass spectrum. nist.govnist.gov

Different ionization methods can be employed in mass spectrometry, each providing unique information.

Electron Ionization (EI-MS): This is a hard ionization technique that uses high-energy electrons to ionize the molecule, causing extensive fragmentation. nist.govnist.gov The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass (m/z 154 for C₁₀H₁₈O) and numerous fragment ion peaks. nist.gov The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint." Key fragmentations for this compound include alpha-cleavage on either side of the carbonyl group, leading to characteristic acylium ions ([CH₃CH₂CH₂CO]⁺ at m/z 71) or the loss of the butyl group, and McLafferty rearrangement.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): These are soft ionization techniques that cause minimal fragmentation. They are particularly useful for determining the molecular weight of a compound with high accuracy. In ESI-MS, ions are typically formed as protonated molecules [M+H]⁺ (m/z 155.14305) or adducts with other ions like sodium [M+Na]⁺ (m/z 177.12499). uni.lu APCI is also suitable for analyzing relatively non-polar compounds like ketones.

Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Adduct/Fragment | Ion Formula | Mass-to-Charge (m/z) | Ionization Technique |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₈O]⁺ | 154.1 | EI |

| [M+H]⁺ | [C₁₀H₁₉O]⁺ | 155.1 | ESI, APCI |

| [M+Na]⁺ | [C₁₀H₁₈NaO]⁺ | 177.1 | ESI |

| [C₄H₇O]⁺ | [CH₃CH₂CH₂CO]⁺ | 71.0 | EI |

| [C₆H₁₁]⁺ | [Cyclohexyl]⁺ | 83.1 | EI |

Note: Data is compiled from common fragmentation patterns and predicted adducts. uni.luchemguide.co.uk

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. nih.gov

For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). nist.gov This peak typically appears in the region of 1700-1725 cm⁻¹. Other significant absorptions include those from C-H stretching of the alkyl groups (both sp³ hybridized carbons of the ring and chain) just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers. spectrabase.comnih.gov

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850 - 2960 | C-H Stretch | Alkyl (Cyclohexyl & Butanoyl) |

| ~1710 | C=O Stretch | Ketone |

| ~1450 | C-H Bend | Methylene (CH₂) |

| ~1375 | C-H Bend | Methyl (CH₃) |

Note: Data is based on typical IR absorption frequencies for aliphatic ketones. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

A key feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1715-1705 cm⁻¹. The exact position of this peak can be influenced by the physical state of the sample (e.g., neat liquid, solution). For aliphatic ketones like this compound, this peak is a clear indicator of the ketone functional group. libretexts.orgpressbooks.pub

Other significant absorption bands include those arising from the C-H stretching vibrations of the cyclohexyl and butyl groups. The aliphatic C-H stretching vibrations are typically observed in the range of 3000-2850 cm⁻¹. The spectrum will also display C-H bending vibrations, which appear at lower wavenumbers, typically in the 1470-1350 cm⁻¹ region. The presence of the cyclohexyl ring may also give rise to characteristic ring vibration modes.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1715-1705 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong to Medium |

| C-H Bend (CH₂, CH₃) | 1470-1350 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the C=O stretch, although its intensity can vary. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for the analysis of samples in aqueous media.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a neutral compound like this compound, reversed-phase HPLC is a common and effective approach. sepscience.comchromatographyonline.com

Method development for this compound would typically involve the following considerations:

Stationary Phase: A C18 or C8 column is a suitable choice for the reversed-phase separation of this moderately non-polar compound. These stationary phases provide good retention and separation based on hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used as the mobile phase. chromatographyonline.com The ratio of the organic solvent to water determines the elution strength. A higher proportion of the organic solvent will lead to a shorter retention time. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve better separation of complex mixtures.

Detection: A UV detector is commonly used for the detection of ketones. auroraprosci.com Although the carbonyl group in this compound has a weak chromophore, it can often be detected at low UV wavelengths (around 200-220 nm). For enhanced sensitivity and selectivity, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. auroraprosci.comepa.gov The resulting hydrazone derivative exhibits strong absorption at a higher wavelength (around 360 nm), significantly improving detection limits. auroraprosci.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org

In a typical normal-phase TLC setup, a silica (B1680970) gel plate is used as the stationary phase, and a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, serves as the mobile phase. sigmaaldrich.com The components of the reaction mixture are separated based on their polarity. Less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds will have a stronger interaction with the stationary phase and exhibit lower Rf values. chromatographyonline.com

By spotting the reaction mixture alongside the starting materials and the purified product on the same TLC plate, the progress of the reaction can be visually assessed. The disappearance of the starting material spots and the appearance of the product spot indicate the conversion of reactants to the desired product. Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent, such as potassium permanganate.

Theoretical Chemistry and Computational Modeling of 1 Cyclohexylbutan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as ab initio calculations, solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's structure and reactivity.

A potential energy surface (PES) is a mathematical concept that describes the energy of a molecule as a function of its geometry. For 1-Cyclohexylbutan-1-one, the ground state PES would map the energy changes associated with rotations around its chemical bonds and conformational changes of the cyclohexyl ring. Key features of the PES include energy minima, corresponding to stable conformers, and saddle points, representing transition states between these conformers.

The excited state PES becomes relevant when the molecule absorbs energy, for instance, from light. Understanding the topography of excited state surfaces is crucial for predicting photochemical reactions. For a ketone like this compound, this could involve n → π* transitions, where an electron from a non-bonding orbital on the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. The study of the excited state PES would reveal pathways for energy dissipation, such as fluorescence, phosphorescence, or chemical reactions.

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, these would include:

Vibrational Frequencies: Calculations can predict the frequencies of infrared (IR) absorption, corresponding to the stretching and bending of bonds (e.g., the C=O stretch of the ketone).

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated, aiding in the assignment of experimental NMR spectra and providing structural information.

Electronic Transitions: The energies and intensities of electronic transitions can be computed, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Table 1: Spectroscopic Parameters Predictable by Quantum Chemical Calculations for this compound

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups (e.g., C=O, C-H) and information on molecular structure. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Elucidation of the connectivity of atoms and the 3D structure of the molecule. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic Transition Energies | Information on the electronic structure and the presence of chromophores. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the conformational landscape of a molecule like this compound. The cyclohexyl ring can exist in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The butyl group attached to the carbonyl can be in either an axial or equatorial position relative to the ring. MD simulations would allow for the exploration of the relative stabilities of these conformers and the energy barriers for interconversion between them.

When a molecule is in an excited electronic state, its dynamics may involve transitions between different potential energy surfaces. Non-adiabatic molecular dynamics simulations are employed to model these processes, where the Born-Oppenheimer approximation (which assumes that the motion of electrons and nuclei can be separated) breaks down. For this compound, such simulations could be used to study the pathways and timescales of photochemical reactions initiated by UV light absorption, such as Norrish Type I or Type II reactions, which are characteristic of ketones.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical modeling methods that uses the electron density to determine the properties of a system. DFT is widely used due to its favorable balance of accuracy and computational cost.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For instance, the isomerization of an allylic alcohol, 1-cyclohexyl-but-2-en-1-ol, to form this compound has been studied, with DFT computations used to verify the proposed reaction mechanism. uni-rostock.de In such a study, DFT would be used to calculate the energies of reactants, products, intermediates, and transition states along the reaction pathway. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how the reaction proceeds.

Table 2: Application of DFT in Studying a Reaction to Form this compound

| Step in Reaction Mechanism Study | Information Provided by DFT Calculations |

| Geometry Optimization | Provides the lowest energy structures of reactants, products, and intermediates. |

| Transition State Search | Locates the saddle point on the potential energy surface corresponding to the transition state. |

| Frequency Calculation | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state to the reactants and products. |

Mechanistic Insights into Self-Dehydrogenation/Hydrogenation Processes

Self-dehydrogenation of ketones often proceeds through pathways analogous to aldol-type condensation reactions, which can be catalyzed by either acid or base. vanderbilt.edulibretexts.org Computationally, these mechanisms are investigated by mapping the potential energy surface, locating transition states, and calculating activation barriers.

Base-Catalyzed Self-Dehydrogenation (Aldol Condensation Pathway):

A plausible pathway for the self-dehydrogenation of this compound involves an initial deprotonation at the alpha-carbon of the butyl group to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The resulting aldol (B89426) adduct can then undergo dehydration to yield an α,β-unsaturated ketone, which represents the final dehydrogenated product. libretexts.org

Computational studies on similar ketones have elucidated the energetics of these steps. aiche.org The deprotonation step is typically the initiation, and its facility depends on the acidity of the α-protons. The subsequent nucleophilic attack and dehydration steps each have their own activation barriers, which can be modeled using quantum chemical methods.

| Step | Description | Key Intermediates/Transition States |

| 1. Enolate Formation | A base abstracts a proton from the α-carbon of the butyl group. | Enolate anion |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of a second ketone molecule. | Tetrahedral intermediate (alkoxide) |

| 3. Protonation | The alkoxide intermediate is protonated by the conjugate acid of the base. | β-hydroxy ketone (aldol adduct) |

| 4. Dehydration | Elimination of a water molecule to form a double bond. | Enone (α,β-unsaturated ketone) |

Acid-Catalyzed Self-Dehydrogenation:

Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. A neutral enol form of a second molecule then acts as the nucleophile. libretexts.org Computational models for this pathway would involve calculating the energetics of enol formation, the nucleophilic attack of the enol on the protonated carbonyl, and the subsequent dehydration steps.

Hydrogenation Processes:

The hydrogenation of ketones to their corresponding secondary alcohols is a well-studied process, often catalyzed by transition metals. acs.orgacs.org Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of these reactions. rsc.org For this compound, this would involve the reduction of the carbonyl group to a hydroxyl group, yielding 1-cyclohexylbutan-1-ol.

Mechanisms for metal-catalyzed hydrogenation can be broadly categorized as inner-sphere or outer-sphere. acs.org

Inner-Sphere Mechanism: This involves the direct coordination of the ketone to the metal center, followed by the insertion of the carbonyl group into a metal-hydride bond. acs.org

Outer-Sphere Mechanism: In this pathway, the ketone does not directly coordinate to the metal but interacts with a metal-hydride complex, often through a six-membered ring transition state. researchgate.net

Computational modeling of these processes for analogous systems has allowed for the determination of reaction energy profiles and the structures of transition states. acs.org These studies help in understanding the factors that influence the catalytic activity and selectivity of the hydrogenation process.

Molecular Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are dictated by its molecular structure, which features a polar carbonyl group and nonpolar cyclohexyl and butyl substituents. Molecular modeling techniques, from simple electrostatic potential maps to more complex quantum chemical calculations, can be employed to understand and quantify these interactions.

The primary intermolecular forces at play in this compound are:

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment due to the difference in electronegativity between carbon and oxygen. youtube.comlibretexts.org This results in a partial negative charge on the oxygen atom and a partial positive charge on the carbon atom. quora.com These permanent dipoles lead to electrostatic attractions between neighboring molecules. openochem.org

Computational chemistry provides tools to visualize and analyze these interactions. For instance, an electrostatic potential map would show the electron-rich region around the carbonyl oxygen and the electron-deficient region around the carbonyl carbon, visually representing the molecular dipole.

Energy decomposition analysis (EDA) is a computational method that can be used to break down the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. escholarship.org While specific EDA studies on this compound are not available, data from studies on similar ketones can provide a qualitative understanding of the relative importance of these forces.

| Intermolecular Force | Origin | Relative Strength | Key Structural Feature |

| Dipole-Dipole | Permanent dipoles from the polar C=O bond | Moderate | Carbonyl group |

| London Dispersion | Temporary fluctuations in electron distribution | Weak (but significant due to size) | Cyclohexyl and butyl groups |

| Hydrogen Bonding | (As an acceptor) The carbonyl oxygen can act as a hydrogen bond acceptor from donor molecules (e.g., water, alcohols). youtube.com | Moderate | Lone pairs on the carbonyl oxygen |

It is important to note that while this compound cannot act as a hydrogen bond donor, its carbonyl oxygen can act as a hydrogen bond acceptor. youtube.com This is a crucial interaction when considering the molecule's behavior in protic solvents.

Biological and Pharmacological Research Applications of 1 Cyclohexylbutan 1 One Derivatives

Role as an Intermediate in Pharmaceutical Chemistry

Precursor for the Synthesis of Therapeutically Active Agents

Development of Compounds with Potential Anti-inflammatory and Analgesic Properties

The investigation into novel anti-inflammatory and analgesic agents is a robust field of pharmaceutical research. Studies have explored the pharmacological activities of various cyclohexane (B81311) derivatives. For instance, a series of N-[4-(propyl)cyclohexyl]-amides has been synthesized and evaluated for their anti-inflammatory and analgesic activities. Similarly, certain derivatives of phencyclidine, which incorporate a cyclohexane ring, have demonstrated analgesic effects.

However, within the reviewed scientific literature, there is a lack of specific studies detailing the synthesis and evaluation of derivatives directly from 1-Cyclohexylbutan-1-one for anti-inflammatory and analgesic properties. Research has focused on other cyclohexane-containing scaffolds, and a direct link to the therapeutic potential of this compound derivatives in these areas is not established in the available data.

Investigation of Molecular Interactions and Mechanisms

Enzyme Interaction and Modulation of Biological Pathways

The study of how chemical compounds interact with enzymes and modulate biological pathways is fundamental to drug discovery. While research has been conducted on various chemical entities and their enzymatic interactions, specific studies focusing on the derivatives of this compound and their effects on particular enzymes or biological pathways are not described in the available scientific literature. Consequently, there is no data to present on the specific enzyme inhibitory or modulatory activities of compounds derived from this compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies typically involve the synthesis of a series of analogues and the evaluation of their biological effects to identify key structural features responsible for their activity.

Despite the importance of SAR in drug development, a review of the scientific literature did not yield any specific SAR studies conducted on bioactive derivatives of this compound. While SAR studies for other classes of compounds, including some with cyclohexane moieties, are available, this specific information for derivatives of this compound is not documented.

Impact of Structural Modifications on Biological Potency

The biological potency of any given chemical scaffold is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. For derivatives of this compound, modifications to either the cyclohexyl ring or the butanone side chain would be expected to significantly influence their pharmacological activity.

The cyclohexyl group is a common substituent in medicinal chemistry, often utilized as a bioisostere for a phenyl ring or a tert-butyl group. Its three-dimensional, non-planar structure can provide a different spatial arrangement for interaction with protein binding pockets compared to a flat aromatic ring. Modifications to the cyclohexyl ring, such as the introduction of hydroxyl, amino, or carboxyl groups, can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and potency. The position and stereochemistry (axial vs. equatorial) of these substituents would be critical factors in determining the extent of this impact.

The butanone side chain also presents several opportunities for structural modification. Altering the length of the alkyl chain, for instance, can affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. The ketone functional group itself is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor.

To illustrate the potential impact of such modifications, we can consider hypothetical derivatives and their anticipated effects on a generic biological target.

Interactive Data Table: Hypothetical Structure-Activity Relationships of this compound Derivatives

| Compound | Modification | Rationale for Potential Potency Change | Hypothetical Target Interaction |

| Parent Compound | This compound | Baseline activity | Primarily hydrophobic interactions |

| Derivative A | 4-Hydroxycyclohexyl-butan-1-one | Introduction of a hydroxyl group on the cyclohexyl ring | Potential for hydrogen bonding with the target, increasing affinity. |

| Derivative B | 1-Cyclohexylpentan-1-one | Extension of the alkyl chain | Increased lipophilicity may enhance binding in a hydrophobic pocket. |

| Derivative C | 1-(4-Aminocyclohexyl)butan-1-one | Introduction of an amino group on the cyclohexyl ring | Potential for ionic or hydrogen bonding interactions. |

| Derivative D | 1-Cyclohexylbutan-1-ol | Reduction of the ketone to an alcohol | Alters the hydrogen bonding capacity (donor and acceptor). |

These examples underscore the principle that systematic structural modifications are a cornerstone of medicinal chemistry, aimed at optimizing the interaction between a ligand and its biological target to enhance potency.

Design Principles for Modulating Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is as crucial as its pharmacological potency. The structural features of this compound derivatives can be strategically modified to fine-tune these properties.

Lipophilicity , a key determinant of a drug's behavior in the body, can be readily modulated. The cyclohexyl group imparts a significant degree of lipophilicity. As suggested in the table above, increasing the length of the alkyl chain (e.g., from butanone to pentanone or hexanone) would further increase lipophilicity. Conversely, introducing polar functional groups like hydroxyls or amines would decrease lipophilicity. Achieving an optimal balance is critical; while high lipophilicity can improve absorption and cell penetration, it can also lead to increased metabolic breakdown and reduced solubility.

Metabolic stability is another critical pharmacokinetic parameter. The cyclohexyl ring and the alkyl chain are susceptible to metabolism by cytochrome P450 enzymes, often through hydroxylation. Strategic placement of substituents can block these metabolic "hotspots." For example, fluorination at a site prone to hydroxylation can enhance metabolic stability and prolong the drug's half-life in the body.

Solubility is essential for a drug to be absorbed from the gastrointestinal tract. The inherent lipophilicity of a this compound scaffold might lead to poor aqueous solubility. Introducing polar groups, such as a strategically placed hydroxyl or carboxyl group, can improve solubility.

Interactive Data Table: Design Principles for Pharmacokinetic Modulation

| Pharmacokinetic Parameter | Design Strategy for this compound Derivatives | Example Modification | Expected Outcome |

| Absorption (Lipophilicity) | Modulate the polarity of the molecule. | Introduce a polar group (e.g., -OH, -NH2) on the cyclohexyl ring. | Decrease lipophilicity, potentially improving the balance for oral absorption. |

| Distribution | Control protein binding and tissue penetration. | Increase lipophilicity to favor distribution into fatty tissues. | Alter the volume of distribution. |

| Metabolism | Block sites of metabolic attack. | Introduce a fluorine atom on the cyclohexyl ring. | Increase metabolic stability and half-life. |

| Excretion | Enhance renal or biliary clearance. | Introduce a carboxylic acid group. | Increase water solubility to facilitate renal excretion. |

By applying these design principles, medicinal chemists can systematically optimize the pharmacokinetic properties of this compound derivatives to develop compounds with desirable drug-like characteristics.

Bioassay Development and Protein-Ligand Crystallography Studies

The evaluation of the biological activity of novel this compound derivatives would necessitate the development and implementation of specific bioassays. The nature of the bioassay would be dictated by the therapeutic target of interest. For instance, if the derivatives are being investigated as enzyme inhibitors, an enzymatic assay would be employed to determine their inhibitory concentration (IC50). If the target is a cell surface receptor, a cell-based assay measuring downstream signaling events would be more appropriate.

High-throughput screening (HTS) methodologies could be utilized to rapidly assess a large library of this compound derivatives for activity against a particular target. This would involve miniaturized and automated versions of the primary bioassay.

Once active compounds are identified, protein-ligand crystallography can provide invaluable insights into their mechanism of action at an atomic level. This technique involves crystallizing the target protein in complex with the this compound derivative and then using X-ray diffraction to determine the three-dimensional structure of the complex.

The resulting crystal structure can reveal:

The precise binding mode of the ligand within the active site of the protein.

The specific amino acid residues involved in binding.

The key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

This information is instrumental for structure-based drug design. By visualizing how a this compound derivative binds to its target, medicinal chemists can make rational, data-driven decisions on how to further modify the compound to improve its potency and selectivity. For example, if the crystal structure reveals an unoccupied hydrophobic pocket adjacent to the cyclohexyl ring, a derivative with a larger substituent at that position could be designed to fill that pocket and enhance binding.

Applications of 1 Cyclohexylbutan 1 One in Advanced Organic Synthesis

Intermediate in Specialty Chemical Production

1-Cyclohexylbutan-1-one is a key intermediate in the synthesis of specialty chemicals, particularly those destined for the pharmaceutical industry. biosynth.com Its structure is a common motif in the development of new therapeutic agents. The compound's utility lies in its carbonyl group, which can undergo a wide range of chemical transformations. These reactions allow chemists to introduce new functional groups and build molecular complexity.

The compound can be modified through oxidation or reduction reactions, providing pathways to various derivatives. biosynth.com The presence of both an alicyclic (cyclohexyl) and a linear alkyl (butyl) group provides a molecular scaffold that can be tailored to achieve specific physical and chemical properties in the final products, such as solubility and bioavailability. This adaptability makes it a valuable starting material for creating diverse libraries of compounds for screening in drug discovery programs.

Synthesis of Complex Organic Molecules

The reactivity of the ketone functional group in this compound makes it an ideal starting point for constructing more intricate molecular architectures, including important nitrogen-containing heterocyclic structures.

Derivatization to Piperidine (B6355638) Structures

Piperidine, a six-membered heterocyclic amine, is a structural element found in numerous pharmaceuticals and natural alkaloids. This compound can serve as a precursor for the synthesis of substituted piperidines through a process known as reductive amination. wikipedia.org This reaction involves the initial condensation of the ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

This one-pot synthesis is an efficient method for creating secondary or tertiary amines. thieme-connect.com By choosing an appropriate amine, chemists can construct complex piperidine derivatives. For instance, reacting this compound with a primary amine containing a suitable leaving group on its alkyl chain can lead to an intramolecular cyclization, forming the piperidine ring. A variety of reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, are commonly employed for the reduction step as they are selective for the imine intermediate over the starting ketone. masterorganicchemistry.com

Synthesis of Hydroxylamine (B1172632) Analogues

This compound readily reacts with hydroxylamine to form a ketoxime, a type of hydroxylamine analogue. wikipedia.orgnih.gov This condensation reaction is a standard method for the derivatization of ketones and aldehydes. quora.com The reaction typically proceeds by heating the ketone in the presence of hydroxylamine, often with a mild acid or base catalyst, to yield the corresponding oxime and a molecule of water. wikipedia.orggoogle.com

The resulting compound, this compound oxime, introduces a C=N-OH functional group, which is itself a versatile chemical handle for further synthesis. biosynth.com Oximes can be reduced to form primary amines or can undergo rearrangements, such as the Beckmann rearrangement, to produce amides. wikipedia.org This transformation opens up pathways to a different class of nitrogen-containing compounds, further expanding the synthetic utility of the parent ketone.

Utility in Agrochemical Development

The structural components of this compound are relevant to the design of modern agrochemicals. The cyclohexyl ring, in particular, is a feature present in some commercial herbicides and pesticides. nih.govgoogle.com This lipophilic (fat-soluble) group can influence the compound's interaction with biological systems and its environmental persistence.

While direct application of this compound as an agrochemical is not documented, its value lies in its role as a synthon for creating new active ingredients. nih.gov For example, reduction of the ketone to the corresponding alcohol, 1-cyclohexylbutan-1-ol, yields an intermediate that can be further elaborated into various classes of potential herbicides or plant growth regulators. The ability to easily modify the carbonyl group allows for the systematic alteration of the molecule's structure to optimize for efficacy and selectivity against target pests or weeds. This makes this compound a useful starting point in the research and development of novel agrochemical products.

Interactive Data Tables

Table 1: Summary of Applications

| Application Area | Synthetic Transformation | Resulting Structure/Product Class |

|---|---|---|

| Specialty Chemicals | General precursor | Pharmaceutical intermediates |

| Complex Molecules | Reductive Amination | Piperidine derivatives |

| Complex Molecules | Reaction with Hydroxylamine | Oxime analogues |

| Agrochemicals | Precursor for synthesis | Potential herbicides, pesticides |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Cyclohexylbutan-1-ol |

| This compound oxime |

| Hydroxylamine |

| Piperidine |

| Sodium cyanoborohydride |

Future Research Directions and Emerging Areas for 1 Cyclohexylbutan 1 One

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 1-Cyclohexylbutan-1-one is expected to focus on novel and sustainable synthetic routes that offer improvements over classical methods.

Key Research Areas:

Green Chemistry Approaches: Investigation into synthetic pathways that utilize non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial. researchgate.netnih.govwhiterose.ac.ukrsc.org Methodologies such as microwave-assisted synthesis and biocatalytic processes could offer significant advantages in terms of reduced reaction times and waste generation. researchgate.net

Catalytic Hydrogenation: The regioselective hydrogenation of α,β-unsaturated ketone precursors presents a viable route. researchgate.net Exploring catalysts like Wilkinson's catalyst could provide high yields under mild conditions. researchgate.net Future work could focus on developing more robust and recyclable catalysts for this transformation.

One-Pot Syntheses: Designing tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates can greatly enhance efficiency. researchgate.netaston.ac.uk A potential approach could involve a tandem carbene and photoredox-catalyzed process for the convergent synthesis of substituted cycloalkanones. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. researchgate.net Research into enzymes that can catalyze the formation of this compound or its precursors could lead to highly selective and sustainable production methods.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. researchgate.netnih.govwhiterose.ac.ukrsc.org | Microwave-assisted synthesis, solvent-free reactions. researchgate.net |

| Catalytic Hydrogenation | High regioselectivity and yield. researchgate.net | Development of recyclable and efficient catalysts. |

| One-Pot Syntheses | Increased efficiency, reduced waste. researchgate.netaston.ac.uk | Tandem photoredox catalysis. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions. researchgate.net | Identification and engineering of suitable enzymes. |

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research should aim to elucidate the mechanisms of its formation and subsequent reactions.

Areas for Mechanistic Investigation:

Ionic Hydrogenation: Studying the intermediates and transition states involved in the ionic hydrogenation of α,β-unsaturated precursors can provide insights into the reaction's selectivity and efficiency. researchgate.net

Photocatalyzed Reactions: For novel synthetic routes like tandem photocatalyzed annulation, a detailed mechanistic investigation of the distinct photoredox cycles would be essential for optimizing the reaction conditions and expanding its scope. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state energies, and understand the role of catalysts in transformations involving this compound.

Expanding the Scope of Catalytic Applications and Catalyst Design

This compound can potentially serve as a substrate in various catalytic transformations, leading to a diverse range of valuable derivatives. The design of novel catalysts tailored for these reactions is a key research direction.

Future Catalytic Research:

Asymmetric Synthesis: The development of chiral catalysts for the asymmetric reduction of the ketone functionality would provide access to enantiomerically pure 1-cyclohexylbutan-1-ol, a potentially valuable chiral building block.

Functionalization Reactions: Designing catalysts for the selective functionalization of the cyclohexyl ring or the aliphatic chain would open up avenues for creating a library of derivatives for various applications.

Novel Catalyst Systems: Exploring the use of advanced catalyst systems such as metal-organic frameworks (MOFs) and zeolites could lead to enhanced catalytic activity and selectivity in reactions involving this compound. nankai.edu.cnrsc.org For instance, Ti-Beta zeolites have shown promise in the epoxidation of unsaturated ketones. nankai.edu.cn

Development of Advanced Analytical and Characterization Techniques

While standard analytical techniques provide basic characterization, the application of more advanced methods can offer deeper structural and dynamic insights into this compound and its derivatives.

Advanced Analytical Methods:

NMR Spectroscopy: Beyond standard 1D NMR (¹H and ¹³C), advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex derivatives. ipb.pt

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide precise mass measurements for accurate molecular formula determination. nih.gov In-depth fragmentation analysis can help in the structural elucidation of unknown derivatives by identifying characteristic fragmentation patterns of the cyclohexyl and butanone moieties. cas.cnlibretexts.orgyoutube.comlibretexts.org

Vibrational Spectroscopy: A comparative analysis of Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information about the vibrational modes of the molecule, aiding in detailed structural analysis. sapub.org

The following table summarizes the key analytical techniques and the information they can provide:

| Technique | Information Provided |

| Advanced NMR (2D) | Unambiguous proton and carbon assignments, through-bond correlations. ipb.pt |

| High-Resolution MS | Accurate molecular formula, detailed fragmentation patterns. nih.govcas.cnlibretexts.orgyoutube.comlibretexts.org |

| FTIR & Raman Spectroscopy | Complementary vibrational mode information for structural confirmation. sapub.org |

Comprehensive Investigation of Biological Interaction Profiles of Derivatives

The structural motif of a cyclohexyl group attached to a carbonyl-containing chain is present in various biologically active molecules. This suggests that derivatives of this compound could exhibit interesting biological properties.

Areas for Biological Investigation:

Antimicrobial Activity: A significant body of research points to the antimicrobial and antifungal properties of cyclohexane (B81311) derivatives. cabidigitallibrary.orggoogle.comresearcherslinks.comresearchgate.netekb.eg Future studies should involve the synthesis of a library of this compound derivatives and their screening against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: The synthesis and evaluation of derivatives as potential enzyme inhibitors is a promising area. For example, analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been investigated as inhibitors of trypanothione reductase. nih.govresearchgate.net Similarly, other derivatives could be designed to target specific enzymes, such as cyclooxygenases (COX-1/COX-2). rsc.org

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and subsequent biological testing will be crucial for establishing structure-activity relationships, which can guide the design of more potent and selective compounds.

Strategic Functionalization for Targeted Research Applications

The strategic functionalization of this compound can lead to molecules with tailored properties for specific applications in materials science, agriculture, and as molecular probes.

Potential Application-Driven Research:

Materials Science: Derivatives with polymerizable groups could be explored as monomers for the synthesis of novel polymers with unique thermal or mechanical properties.

Agrochemicals: Given the biological activity of related compounds, functionalized derivatives could be investigated for their potential as herbicides, insecticides, or plant growth regulators.

Fragrance Industry: The structural similarity to compounds like "green ketone" suggests that derivatives of this compound could be explored as new fragrance ingredients. google.com

Molecular Probes: The introduction of fluorescent tags or other reporter groups could transform derivatives of this compound into molecular probes for studying biological systems.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.